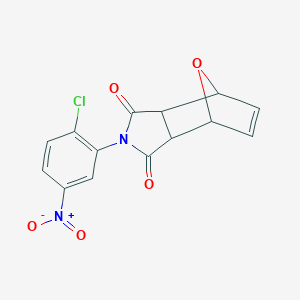
2-(2-CHLORO-5-NITROPHENYL)-3A,4,7,7A-TETRAHYDRO-1H-4,7-EPOXYISOINDOLE-1,3(2H)-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a chloro-nitro-phenyl group, an oxa-aza-tricyclo decene core, and multiple reactive sites, making it a versatile molecule for synthetic and research purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: Introduction of the nitro group to the phenyl ring using concentrated nitric acid and sulfuric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring using chlorine gas or a chlorinating agent like thionyl chloride.
Cyclization: Formation of the tricyclic core through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Oxidation/Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting Agents: Chlorine gas, thionyl chloride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
科学研究应用
4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio involves its interaction with specific molecular targets and pathways. The compound’s reactive sites allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio
- 4-(2-Bromo-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio
- 4-(2-Fluoro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio
Uniqueness
The uniqueness of 4-(2-Chloro-5-nitro-phenyl)-10-oxa-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dio lies in its specific combination of functional groups and tricyclic structure, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, the presence of the chloro group may enhance its reactivity in certain substitution reactions and influence its biological interactions.
属性
分子式 |
C14H9ClN2O5 |
|---|---|
分子量 |
320.68g/mol |
IUPAC 名称 |
2-(2-chloro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C14H9ClN2O5/c15-7-2-1-6(17(20)21)5-8(7)16-13(18)11-9-3-4-10(22-9)12(11)14(16)19/h1-5,9-12H |
InChI 键 |
WDHWVBYYVWBZGG-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
规范 SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-(3-chlorophenoxy)-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404699.png)
![N-(2-hydroxy-5-methylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404700.png)
![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404702.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404704.png)
![2-Chloroethyl 3-{[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]amino}propanoate](/img/structure/B404706.png)
![5-(furan-2-yl)-N-[3-(3-methylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404707.png)
![N-(5-chloro-2-methoxyphenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404708.png)
![3-bromo-N-(1-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404709.png)
![(3,4-Dihydro-2H-quinolin-1-yl)-(5-furan-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B404710.png)

![N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404715.png)
![3-hexyl-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B404716.png)

![2-[(4-Chlorobenzylidene)amino]-4,5-diphenyl-3-furonitrile](/img/structure/B404721.png)
